methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a carboxylate group, and an isopropylamino substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Hexyl Chain: The hexyl chain with an isopropylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate hexyl halide reacts with an isopropylamine.
Esterification: The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving abnormal cell growth and proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share the quinazoline core structure and may have similar biological activities. Examples include gefitinib and erlotinib, which are used as anticancer agents.
Carboxylate Esters: Compounds with ester functional groups may have similar chemical reactivity, particularly in hydrolysis and esterification reactions.
Isopropylamino Substituted Compounds: These compounds may have similar pharmacological properties due to the presence of the isopropylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(propan-2-ylamino)hexyl]-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-12(2)20-16(23)7-5-4-6-10-22-17(24)14-9-8-13(18(25)27-3)11-15(14)21-19(22)26/h8-9,11-12H,4-7,10H2,1-3H3,(H,20,23)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZIDFJERDUKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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